molecular formula C5H7N3O2S B8649786 (2-Methanesulfonyl-pyrimidin-4-yl)-amine

(2-Methanesulfonyl-pyrimidin-4-yl)-amine

Cat. No. B8649786
M. Wt: 173.20 g/mol
InChI Key: CZRAGHMJPYCHFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08008481B2

Procedure details

To a mixture of 4-chloro-2-methanesulfonyl-pyrimidine (2.54 g, 13.2 mmol) in DME (20 mL) was added a mixture of 7-benzo[b]thiophen-2-yl-1H-indazol-5-ylamine (Example #F.8.1, 1.95 g, 7.35 mmol) and Et3N (1.43 mL, 10.3 mmol) in DME (160 mL). The reaction mixture was stirred at room temperature for about 16 hours then filtered, then filtrate was adsorbed onto alumina. The mixture was purified by flash column chromatography over alumina using CH2Cl2/MeOH (99:1) as an eluent to yield the initial crop of product. A second crop was obtained by triturating the alumina in CH2Cl2/MeOH (8:2) and combined with the first to afford 7-benzo[b]thiophen-2-yl-1H-indazol-5-yl)-(2-methanesulfonyl-pyrimidin-4-yl)-amine (1.09 g, 36% yield): LC/MS (method e) Rt 1.8 min; m/z (ESI−): (M−H)+ 419.9.
Quantity
2.54 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
7-benzo[b]thiophen-2-yl-1H-indazol-5-ylamine
Quantity
1.95 g
Type
reactant
Reaction Step Two
Name
Quantity
1.43 mL
Type
reactant
Reaction Step Three
Name
Quantity
160 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][N:5]=[C:4]([S:8]([CH3:11])(=[O:10])=[O:9])[N:3]=1.S1C(C2C=C(N)C=C3C=2N[N:23]=C3)=CC2C=CC=CC1=2.CCN(CC)CC>COCCOC>[CH3:11][S:8]([C:4]1[N:3]=[C:2]([NH2:23])[CH:7]=[CH:6][N:5]=1)(=[O:10])=[O:9]

Inputs

Step One
Name
Quantity
2.54 g
Type
reactant
Smiles
ClC1=NC(=NC=C1)S(=O)(=O)C
Name
Quantity
20 mL
Type
solvent
Smiles
COCCOC
Step Two
Name
7-benzo[b]thiophen-2-yl-1H-indazol-5-ylamine
Quantity
1.95 g
Type
reactant
Smiles
S1C2=C(C=C1C=1C=C(C=C3C=NNC13)N)C=CC=C2
Step Three
Name
Quantity
1.43 mL
Type
reactant
Smiles
CCN(CC)CC
Step Four
Name
Quantity
160 mL
Type
solvent
Smiles
COCCOC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for about 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
then filtered
CUSTOM
Type
CUSTOM
Details
The mixture was purified by flash column chromatography over alumina
CUSTOM
Type
CUSTOM
Details
to yield the initial crop of product
CUSTOM
Type
CUSTOM
Details
A second crop was obtained
CUSTOM
Type
CUSTOM
Details
by triturating the alumina in CH2Cl2/MeOH (8:2)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CS(=O)(=O)C1=NC=CC(=N1)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.09 g
YIELD: PERCENTYIELD 36%
YIELD: CALCULATEDPERCENTYIELD 85.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.